molecular formula C17H13Cl2NOS B10974830 3,4-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10974830
M. Wt: 350.3 g/mol
InChI Key: AUQJDZXYBZTSCB-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, ethylphenyl, and benzothiophene groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties

Properties

Molecular Formula

C17H13Cl2NOS

Molecular Weight

350.3 g/mol

IUPAC Name

3,4-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NOS/c1-2-10-6-3-4-8-12(10)20-17(21)16-15(19)14-11(18)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,20,21)

InChI Key

AUQJDZXYBZTSCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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